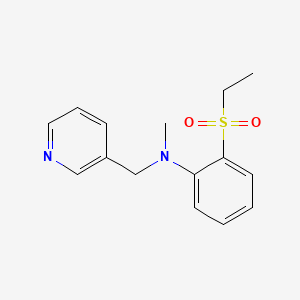
1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine, also known as ETP-469, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETP-469 belongs to the class of piperidine compounds and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine has also been shown to modulate the activity of certain ion channels, which are involved in pain sensation.
Biochemical and Physiological Effects:
1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine has been shown to have anti-inflammatory and analgesic effects in preclinical studies. The compound has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines. 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine has been studied for its potential use in the treatment of neuropathic pain and inflammatory bowel disease. The compound has also been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine has several advantages for lab experiments. It is a novel compound with a unique mechanism of action, which makes it an attractive target for drug development. The compound has also been shown to have a favorable safety profile in preclinical studies. However, 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine has some limitations for lab experiments. The compound is relatively new, and there is limited information available on its pharmacokinetics and pharmacodynamics. Further studies are needed to evaluate the efficacy and safety of 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine in humans.
Orientations Futures
There are several future directions for the research on 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine. One potential application of the compound is in the treatment of neuropathic pain and inflammatory bowel disease. Further studies are needed to evaluate the efficacy of 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine in humans. Another potential application of the compound is in the development of new anti-inflammatory and analgesic drugs. The unique mechanism of action of 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine makes it an attractive target for drug development. Further studies are needed to identify the optimal dosage and administration route for 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine in humans.
Méthodes De Synthèse
The synthesis of 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine involves the reaction of 4-(trifluoromethyl)piperidine with 4-bromoethylsulfonylbenzene in the presence of a catalyst. The reaction yields 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine as a white crystalline solid with a high purity. The synthesis method has been optimized to produce 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine in large quantities for research purposes.
Applications De Recherche Scientifique
1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in preclinical studies. 1-(4-Ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine has also been studied for its potential use in the treatment of neuropathic pain and inflammatory bowel disease. The compound has shown promising results in animal models, and further studies are being conducted to evaluate its efficacy in humans.
Propriétés
IUPAC Name |
1-(4-ethylsulfonylphenyl)-4-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2S/c1-2-21(19,20)13-5-3-12(4-6-13)18-9-7-11(8-10-18)14(15,16)17/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAVVYVBOQLEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B6624109.png)
![4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide](/img/structure/B6624114.png)
![6-N-[2-[(4-chlorophenyl)methoxy]ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6624121.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-quinoxalin-2-ylpyrrolidin-3-yl]methanol](/img/structure/B6624129.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(2-methylpyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624139.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B6624141.png)
![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]quinoline-3-carbonitrile](/img/structure/B6624151.png)
![[(3S,4R)-1-(4-methoxypyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624157.png)
![3-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B6624164.png)
![[(3S,4R)-1-(5-bromopyrimidin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624174.png)
![[(3S,4R)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624180.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B6624182.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide](/img/structure/B6624197.png)